molecular formula C9H13N3O B11913082 (1-(Pyrimidin-2-yl)pyrrolidin-3-yl)methanol

(1-(Pyrimidin-2-yl)pyrrolidin-3-yl)methanol

Cat. No.: B11913082
M. Wt: 179.22 g/mol
InChI Key: KSMBIBYTRBHEBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(Pyrimidin-2-yl)pyrrolidin-3-yl)methanol is an organic compound that features a pyrimidine ring attached to a pyrrolidine ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Pyrimidin-2-yl)pyrrolidin-3-yl)methanol typically involves the reaction of pyrimidine derivatives with pyrrolidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic substitution with a pyrimidine derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the compound is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(1-(Pyrimidin-2-yl)pyrrolidin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Pyrimidin-2-yl)pyrrolidin-3-yl)formaldehyde or (Pyrimidin-2-yl)pyrrolidin-3-yl)carboxylic acid.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Halogenated pyrrolidine derivatives.

Scientific Research Applications

(1-(Pyrimidin-2-yl)pyrrolidin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of (1-(Pyrimidin-2-yl)pyrrolidin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrimidine ring is known to interact with nucleic acids, which could be a basis for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (1-(Pyrimidin-2-yl)pyrrolidin-3-yl)ethanol
  • (1-(Pyrimidin-2-yl)pyrrolidin-3-yl)amine
  • (1-(Pyrimidin-2-yl)pyrrolidin-3-yl)acetate

Uniqueness

(1-(Pyrimidin-2-yl)pyrrolidin-3-yl)methanol is unique due to the presence of both a pyrimidine and a pyrrolidine ring, which imparts specific chemical and biological properties. The methanol group also provides a site for further chemical modification, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

(1-pyrimidin-2-ylpyrrolidin-3-yl)methanol

InChI

InChI=1S/C9H13N3O/c13-7-8-2-5-12(6-8)9-10-3-1-4-11-9/h1,3-4,8,13H,2,5-7H2

InChI Key

KSMBIBYTRBHEBX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1CO)C2=NC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.